Octadecyl dimethyl ethoxysilane
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Overview
Description
Octadecyl dimethyl ethoxysilane: is an organosilicon compound with the molecular formula C22H48OSi . It is characterized by a long octadecyl chain attached to a silicon atom, which is further bonded to two methyl groups and an ethoxy group. This compound is known for its hydrophobic properties and is widely used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octadecyl dimethyl ethoxysilane can be synthesized through the reaction of octadecyltrichlorosilane with dimethylchlorosilane in the presence of a base, followed by the addition of ethanol to introduce the ethoxy group. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane groups .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale silanization processes. These processes include the reaction of octadecyltrichlorosilane with dimethylchlorosilane in a controlled environment, followed by purification steps to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Octadecyl dimethyl ethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The ethoxy group can be hydrolyzed to form silanol groups.
Condensation: Silanol groups can further condense to form siloxane bonds.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically performed in the presence of water or moisture.
Condensation: Catalyzed by acids or bases, depending on the desired product.
Substitution: Requires specific reagents such as alcohols or amines.
Major Products Formed:
Siloxanes: Formed through condensation reactions.
Functionalized Silanes: Formed through substitution reactions.
Scientific Research Applications
Chemistry: Octadecyl dimethyl ethoxysilane is used as a surface modifier to impart hydrophobic properties to various materials, including glass, metals, and polymers. It is also employed in the synthesis of siloxane polymers and resins .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biosensors and microfluidic devices to enhance their performance. It is also explored for its potential in drug delivery systems due to its hydrophobic nature .
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. It is also utilized in the fabrication of hydrophobic and anti-reflective coatings for optical devices .
Mechanism of Action
The primary mechanism of action of octadecyl dimethyl ethoxysilane involves the formation of a hydrophobic layer on surfaces. The long octadecyl chain provides a non-polar surface, while the silicon atom forms strong bonds with the substrate. This results in enhanced water repellency and reduced surface energy .
Comparison with Similar Compounds
Octadecyltrichlorosilane: Similar in structure but lacks the ethoxy group.
Dimethylethoxysilane: Shorter alkyl chain compared to octadecyl dimethyl ethoxysilane.
Vinyltrimethoxysilane: Contains a vinyl group instead of an octadecyl chain
Uniqueness: this compound is unique due to its long octadecyl chain, which imparts superior hydrophobic properties compared to shorter-chain silanes. This makes it particularly useful in applications requiring high water repellency and surface modification .
Properties
IUPAC Name |
ethoxy-dimethyl-octadecylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H48OSi/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24(3,4)23-6-2/h5-22H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBBHLHDXJTJJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)(C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H48OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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